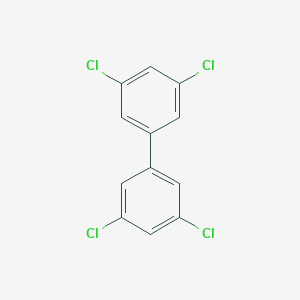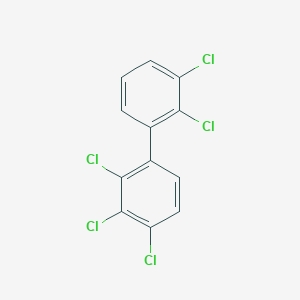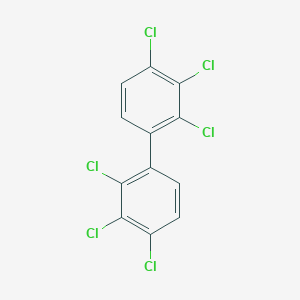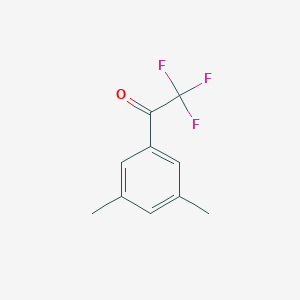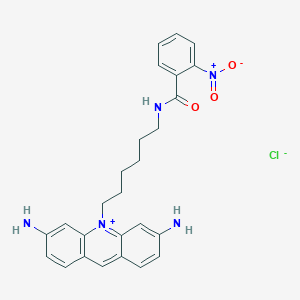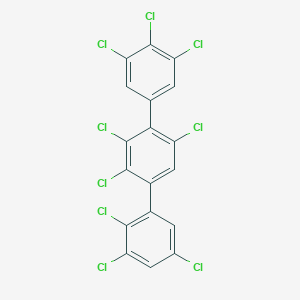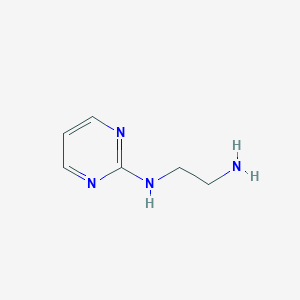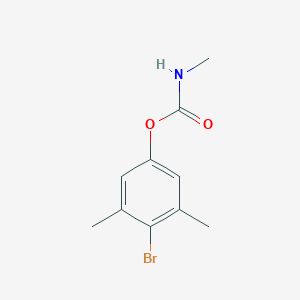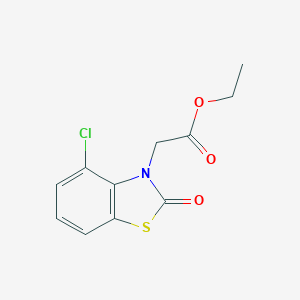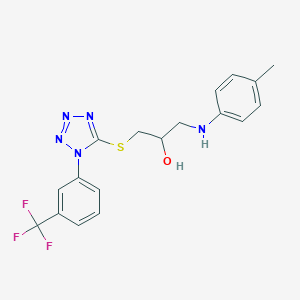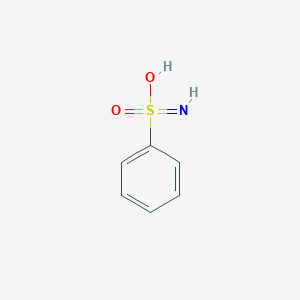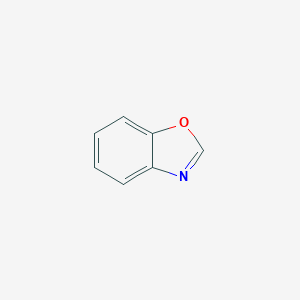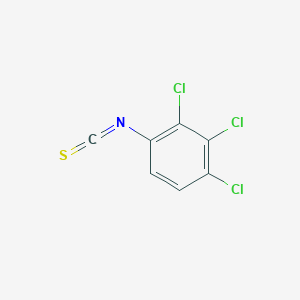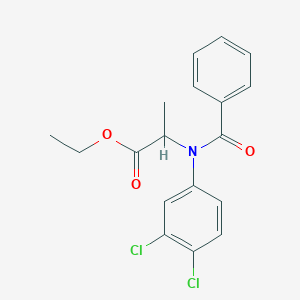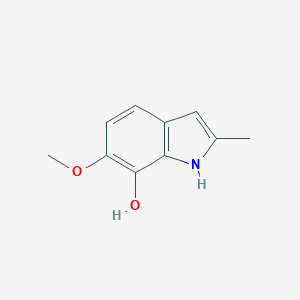
6-methoxy-2-methyl-1H-indol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-methyl-1H-indol-7-ol, also known as 6-MMI, is a naturally occurring indole alkaloid found in various plants such as the bark of Tabernaemontana divaricata, commonly known as crepe jasmine. It has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-1H-indol-7-ol is not fully understood, but it is believed to act on multiple targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-methoxy-2-methyl-1H-indol-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methoxy-2-methyl-1H-indol-7-ol in lab experiments is its natural occurrence, which makes it a potentially safer alternative to synthetic compounds. Additionally, its multiple targets of action make it a promising candidate for the treatment of various diseases. However, its limited availability and difficulty in synthesizing it in large quantities may pose a challenge for researchers.
Direcciones Futuras
Future research on 6-methoxy-2-methyl-1H-indol-7-ol should focus on its potential therapeutic applications in the treatment of various diseases. Studies should also investigate its mechanism of action in greater detail to fully understand its effects on different targets. Additionally, research should be conducted to optimize the synthesis method and improve the yield of 6-methoxy-2-methyl-1H-indol-7-ol to facilitate its use in lab experiments. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 6-methoxy-2-methyl-1H-indol-7-ol in humans.
Conclusion
In conclusion, 6-methoxy-2-methyl-1H-indol-7-ol is a naturally occurring indole alkaloid with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Future research should focus on its potential therapeutic applications, mechanism of action, and optimization of synthesis methods.
Métodos De Síntesis
The synthesis of 6-methoxy-2-methyl-1H-indol-7-ol can be achieved through a multistep process starting with the reaction of 2-methylindole with paraformaldehyde and formic acid to produce 6-methoxy-2-methyl-1-formylindole. This intermediate is then reduced using sodium borohydride to yield 6-methoxy-2-methyl-1H-indol-7-ol.
Aplicaciones Científicas De Investigación
6-methoxy-2-methyl-1H-indol-7-ol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
135855-29-7 |
|---|---|
Nombre del producto |
6-methoxy-2-methyl-1H-indol-7-ol |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |
Clave InChI |
JJMFXJDWWILGRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
SMILES canónico |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Sinónimos |
1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



